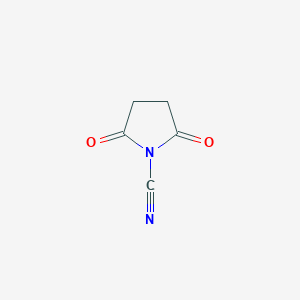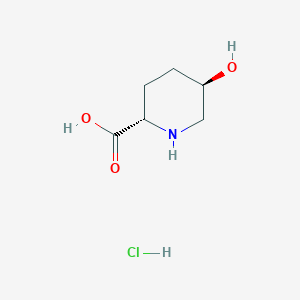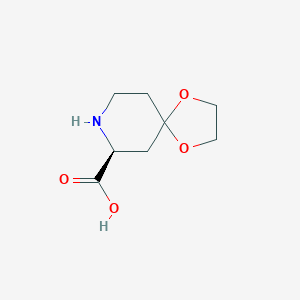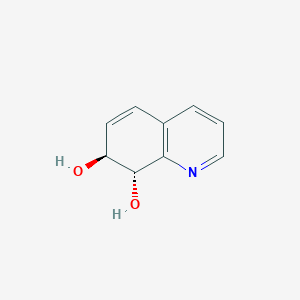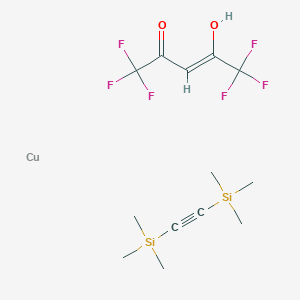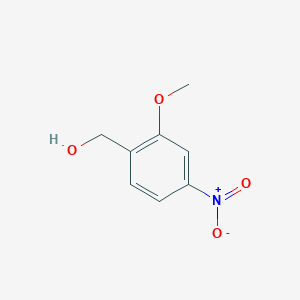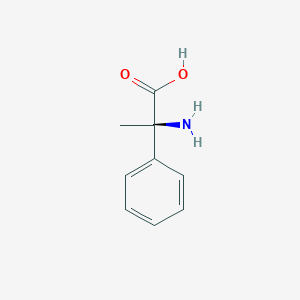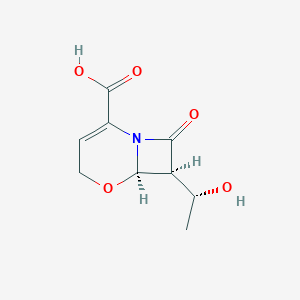
7-Hydroxyethyl-1-oxacephem
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyethyl-1-oxacephem is a synthetic compound that belongs to the cephalosporin class of antibiotics. It is a broad-spectrum antibiotic that has shown great potential in the treatment of various bacterial infections. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 7-Hydroxyethyl-1-oxacephem is similar to other cephalosporin antibiotics. It works by inhibiting the synthesis of bacterial cell walls, which are essential for bacterial growth and survival. The compound binds to specific proteins called penicillin-binding proteins (PBPs), which are involved in the synthesis of bacterial cell walls. This binding prevents the formation of cross-links between the peptidoglycan chains, which weakens the cell wall and ultimately leads to bacterial cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Hydroxyethyl-1-oxacephem have been extensively studied. The compound has been shown to have low toxicity and is generally well-tolerated by animals and humans. It has been shown to have a short half-life in the body, which means that it is rapidly eliminated from the body and does not accumulate in tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Hydroxyethyl-1-oxacephem is its broad-spectrum antibacterial activity. This makes it useful for studying a wide range of bacterial strains in the laboratory. However, one of the limitations of the compound is that it is not effective against all bacterial strains. Some bacterial strains have developed resistance to the compound, which limits its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on 7-Hydroxyethyl-1-oxacephem. One area of research could be the development of new derivatives of the compound with enhanced antibacterial activity. Another area of research could be the investigation of the compound's potential applications in the treatment of specific bacterial infections. Additionally, research could be conducted to investigate the compound's potential use as a tool in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Conclusion:
7-Hydroxyethyl-1-oxacephem is a synthetic compound with broad-spectrum antibacterial activity. It has been extensively studied for its potential applications in scientific research, and its mechanism of action, biochemical and physiological effects have been well-characterized. While there are some limitations to the compound's effectiveness, there are several potential future directions for research on 7-Hydroxyethyl-1-oxacephem that could lead to the development of new antibiotics and a better understanding of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Méthodes De Synthèse
The synthesis of 7-Hydroxyethyl-1-oxacephem involves the reaction of 7-Aminocephalosporanic acid with ethylene oxide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting compound is then purified using various techniques such as chromatography and crystallization.
Applications De Recherche Scientifique
7-Hydroxyethyl-1-oxacephem has been extensively studied for its potential applications in scientific research. The compound has been shown to have antibacterial activity against a wide range of bacterial strains, including both gram-positive and gram-negative bacteria. It has been used in various studies to investigate the mechanism of action of antibiotics and to develop new antibiotics.
Propriétés
Numéro CAS |
128022-92-4 |
|---|---|
Nom du produit |
7-Hydroxyethyl-1-oxacephem |
Formule moléculaire |
C9H11NO5 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
(6R,7S)-7-[(1R)-1-hydroxyethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO5/c1-4(11)6-7(12)10-5(9(13)14)2-3-15-8(6)10/h2,4,6,8,11H,3H2,1H3,(H,13,14)/t4-,6-,8-/m1/s1 |
Clé InChI |
WJCHTSYSGZFEDT-UEYSZJFGSA-N |
SMILES isomérique |
C[C@H]([C@H]1[C@@H]2N(C1=O)C(=CCO2)C(=O)O)O |
SMILES |
CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O |
SMILES canonique |
CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O |
Synonymes |
7-hydroxyethyl-1-oxacephem |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



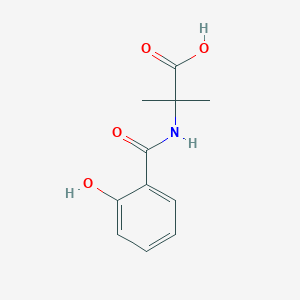

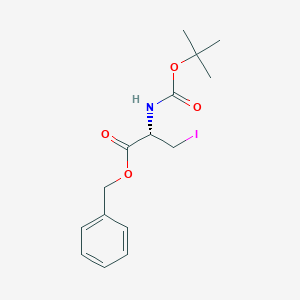
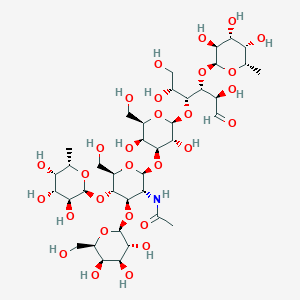
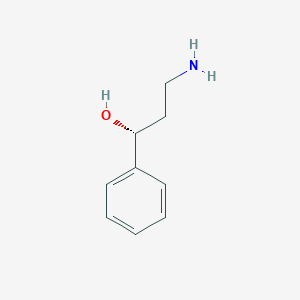
![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)
